molecular formula C13H10N2 B13137934 5-Methyl-1,7-phenanthroline CAS No. 646058-75-5

5-Methyl-1,7-phenanthroline

Katalognummer: B13137934
CAS-Nummer: 646058-75-5
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: LNAWVILLFOTQEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-1,7-phenanthroline is a derivative of phenanthroline, a heterocyclic organic compound Phenanthroline derivatives are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,7-phenanthroline typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Skraup reaction, which involves the cyclization of glycerol with o-phenylenediamine in the presence of an oxidizing agent like sulfuric acid

Industrial Production Methods: Industrial production of this compound may involve large-scale Skraup reactions followed by purification processes such as recrystallization or chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methyl-1,7-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced phenanthroline derivatives.

    Substitution: Formation of halogenated phenanthroline derivatives.

Wissenschaftliche Forschungsanwendungen

5-Methyl-1,7-phenanthroline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Methyl-1,7-phenanthroline involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with molecular targets such as enzymes and proteins, affecting their activity and function. The compound’s ability to form complexes with metal ions like iron and copper is particularly significant in its biological and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of 5-Methyl-1,7-phenanthroline: The presence of the methyl group at the 5th position enhances the compound’s stability and reactivity, making it a valuable ligand in coordination chemistry and a potential candidate for various applications in research and industry.

Eigenschaften

CAS-Nummer

646058-75-5

Molekularformel

C13H10N2

Molekulargewicht

194.23 g/mol

IUPAC-Name

5-methyl-1,7-phenanthroline

InChI

InChI=1S/C13H10N2/c1-9-8-12-11(5-3-6-14-12)13-10(9)4-2-7-15-13/h2-8H,1H3

InChI-Schlüssel

LNAWVILLFOTQEM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=CC=N2)C3=C1C=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.